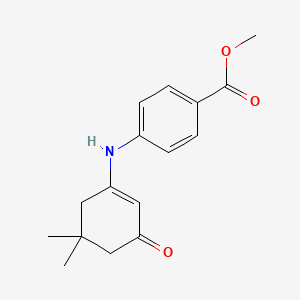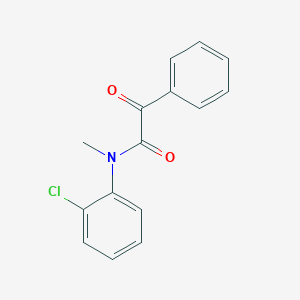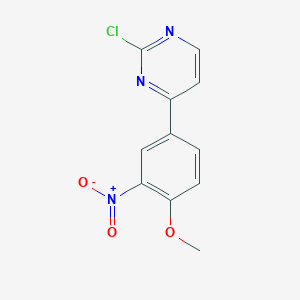
2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chloro group at position 2, a methoxy group at position 4, and a nitro group at position 3 on the phenyl ring attached to position 4 of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 4-methoxy-3-nitroaniline.
Coupling Reaction: The key step involves a coupling reaction between 2-chloropyrimidine and 4-methoxy-3-nitroaniline. This reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 100-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at position 2 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different substituents at position 2.
Reduction: Formation of 2-Chloro-4-(4-methoxy-3-aminophenyl)pyrimidine.
Oxidation: Formation of 2-Chloro-4-(4-hydroxy-3-nitrophenyl)pyrimidine.
科学的研究の応用
2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling and cancer progression. The presence of the nitro group can also contribute to its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
2-Chloro-4-(4-nitrophenyl)pyrimidine: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(4-Methoxy-3-nitrophenyl)pyrimidine: Lacks the chloro group, which may influence its chemical properties and applications.
2-Chloro-4-(4-methoxyphenyl)pyrimidine: Lacks the nitro group, which can alter its biological activity and reactivity.
Uniqueness
2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine is unique due to the combination of the chloro, methoxy, and nitro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C11H8ClN3O3 |
|---|---|
分子量 |
265.65 g/mol |
IUPAC名 |
2-chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine |
InChI |
InChI=1S/C11H8ClN3O3/c1-18-10-3-2-7(6-9(10)15(16)17)8-4-5-13-11(12)14-8/h2-6H,1H3 |
InChIキー |
DMXNORCHBJDSNB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)

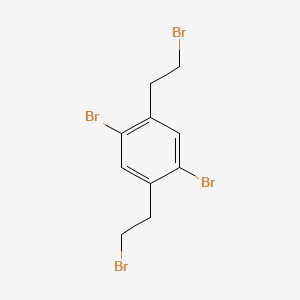
![Benzyl 2-[(2-nitrophenyl)formamido]acetate](/img/structure/B14128090.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128104.png)
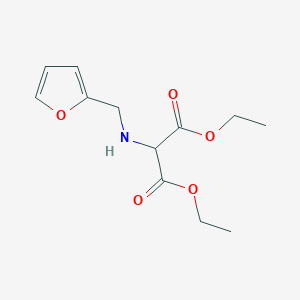


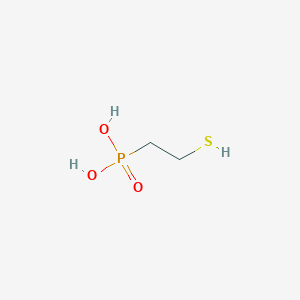
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14128133.png)
